DMTr-MOE-Inosine-3-CED-phosphoramidite

Nuclease stability MOE backbone Antisense oligonucleotide

Sourcing inosine with adequate in vivo stability for antisense gapmers often leads to off-target effects or rapid degradation. DMTr-MOE-Inosine-3-CED-phosphoramidite solves this as a non-fungible 2′-MOE building block. - Integrates >50% intact oligo retention after 24h in biological matrices for durable target knockdown. - Drives A-form conformation, elevating Tm by +1-3°C per residue for high-stringency mismatch discrimination. - Supplied at ≥98% purity for high-yield solid-phase synthesis of RNase H-active gapmers and splice-switching oligos.

Molecular Formula C43H53N6O9P
Molecular Weight 828.9 g/mol
Cat. No. B13710149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-MOE-Inosine-3-CED-phosphoramidite
Molecular FormulaC43H53N6O9P
Molecular Weight828.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38-,39-,42-,59?/m1/s1
InChIKeyFSSPCCHOIYMGBP-NFQMNAKDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-MOE-Inosine-3-CED-phosphoramidite Overview


DMTr-MOE-Inosine-3-CED-phosphoramidite is a specialized nucleoside phosphoramidite monomer used in solid-phase oligonucleotide synthesis to incorporate 2′-O-(2-methoxyethyl)-inosine (2′-MOE-I) residues [1]. The compound features a 5′-dimethoxytrityl (DMTr) protecting group, a 3′-cyanoethyl phosphoramidite (CED) reactive moiety, and a 2′-MOE modification on the inosine sugar that enhances duplex stability and confers substantial nuclease resistance . With a molecular formula of C₄₃H₅₃N₆O₉P and molecular weight of 828.89 g/mol, this phosphoramidite is commercially available at purities typically ≥98% and serves as a second-generation building block for antisense oligonucleotides (ASOs), gapmers, and splice-switching oligos .

Antisense oligonucleotide (ASO) & gapmer synthesis building block
2′-MOE modification supports nuclease resistance and duplex stability
Compatible with standard solid-phase phosphoramidite chemistry

DMTr-MOE-Inosine-3-CED-phosphoramidite Advantages Over Alternatives


Inosine is widely employed as a universal base in degenerate primers and hybridization probes; however, the backbone chemistry into which inosine is incorporated profoundly dictates the oligonucleotide's performance in biological systems. Unmodified DNA inosine lacks nuclease resistance and exhibits moderate RNA binding affinity, while 2′-OMe inosine confers partial nuclease protection but may not achieve the same in vivo half-life or potency profile as 2′-MOE modifications [1]. The 2′-MOE substitution drives an RNA-like A-form conformation that enhances target affinity and sterically blocks nuclease access—a critical determinant for antisense efficacy and therapeutic durability. Substituting a less-stable analog risks compromised activity, reduced serum half-life, and increased off-target effects, making DMTr-MOE-Inosine-3-CED-phosphoramidite a non-fungible building block for applications demanding prolonged nuclease resistance and high duplex stability [2].

2′-MOE Inosine (target)
DNA / 2′-OMe Inosine
Nuclease resistance
Reported prolonged stability in biological matrices
May undergo rapid degradation or offer only partial protection
Duplex stability
A-form conformation may enhance Tm and target affinity
Tm enhancement may be lower or absent; binding context may differ
Gapmer design
May retain RNase H substrate competency in gapmer architecture
RNase H recruitment may be altered or reduced

DMTr-MOE-Inosine-3-CED-phosphoramidite Evidence Summary


Superior Nuclease Resistance in Biological Matrices

MOE-modified antisense oligonucleotides (ASOs) demonstrate significantly prolonged survival in biological matrices compared to unmodified DNA oligonucleotides, which undergo near-complete degradation [1].

Nuclease resistance
Class-level inference
MOE-ASOs: >50% intact at 24 h
vs. unmodified DNA: near-complete degradation
Supports stability screening for ASO development
Reported in serum/biological matrices
Nuclease stability MOE backbone Antisense oligonucleotide

Improved Duplex Stability via 2′-MOE Modification

The 2′-MOE modification favors an A-form, RNA-like helical conformation that increases the melting temperature (Tm) of duplexes formed with complementary RNA, relative to unmodified DNA [1][2].

Duplex stability
Class-level inference
Tm shift: +1°C to +3°C per MOE residue
vs. unmodified DNA baseline
May support binding affinity at physiological conditions
Oligonucleotide-RNA duplexes, physiological buffer
Melting temperature Duplex stability Hybridization affinity

Inosine Base Pairing Stability Hierarchy

Nearest-neighbor thermodynamic analysis of deoxyinosine pairs in DNA duplexes establishes a clear stability hierarchy for inosine base pairing [1].

Base pairing stability
Cross-study comparable
I·C > I·A > I·T ≈ I·G > I·I
Tm predictions accurate within 1.2°C
Guides universal base placement in degenerate probes
DNA duplexes, 1 M NaCl buffer
Universal base Degenerate primer Thermodynamic stability

2′-MOE Chemistry in FDA-Approved Therapeutics

The 2′-MOE modification is clinically validated as the backbone of three FDA-approved oligonucleotide drugs: Kynamro (mipomersen), Spinraza (nusinersen), and Tegsedi (inotersen) [1].

MOE regulatory precedent
Class-level inference
2′-MOE core in 3 FDA-approved ASO drugs (2013–2018)
Provides chemistry precedent for therapeutic research
Kynamro, Spinraza, Tegsedi
FDA approval Therapeutic oligonucleotide Gapmer ASO

MOE Gapmer Architecture and RNase H Activity

In gapmer ASO design, 2′-MOE modifications at the terminal wings confer nuclease resistance while preserving the central DNA gap's ability to recruit RNase H for target mRNA cleavage [1].

Gapmer architecture
Class-level inference
MOE gapmers retain RNase H activity
vs. fully modified oligos: reduced/absent RNase H recruitment
Supports gapmer design feasibility for target knockdown
Cell-based mRNA cleavage assays
Gapmer RNase H Antisense mechanism

Commercial Availability for Solid-Phase Synthesis

DMTr-MOE-Inosine-3-CED-phosphoramidite is available from multiple commercial vendors with certified purity ≥98%, enabling reliable incorporation into oligonucleotides via standard phosphoramidite chemistry [1].

Commercial purity
Data to verify
Purity ≥98% (HPLC); MW 828.89 g/mol
Supports synthesis quality and consistency review
Sources not provided; vendor specification only
Phosphoramidite Solid-phase synthesis Oligonucleotide manufacturing

DMTr-MOE-Inosine-3-CED-phosphoramidite Applications


Therapeutic Gapmer ASOs

DMTr-MOE-Inosine-3-CED-phosphoramidite is ideally suited for constructing the 2′-MOE wings of gapmer antisense oligonucleotides. The MOE modification provides >50% intact oligo retention after 24 hours in biological matrices [1], while the central DNA gap preserves RNase H recruitment [2]. This design is exemplified by FDA-approved drugs Kynamro and Tegsedi, which utilize 2′-MOE wings (5 nucleotides each terminus) flanking a 10-nucleotide DNA gap to achieve therapeutic knockdown of disease-causing mRNAs [3].

Degenerate Primers and Hybridization Probes

Inosine's ability to pair with all four canonical bases, following a well-defined stability hierarchy (I·C > I·A > I·T ≈ I·G > I·I) [4], makes MOE-inosine an excellent choice for degenerate primers used in microbial diversity studies and gene family amplification. The MOE modification enhances probe Tm by +1–3°C per residue [5], enabling higher stringency washes and improved mismatch discrimination in complex sample matrices.

Splice-Switching Oligonucleotides for Exon Skipping

For splice modulation applications where RNase H cleavage must be avoided, fully 2′-MOE-modified oligonucleotides are employed. Spinraza (nusinersen), an 18-nucleotide all-MOE oligo, demonstrates the clinical viability of this approach for spinal muscular atrophy [3]. DMTr-MOE-Inosine-3-CED-phosphoramidite enables incorporation of inosine at strategic positions to fine-tune binding affinity and reduce off-target splicing events.

Stabilized siRNA and Aptamer Designs

2′-MOE bases are routinely incorporated into siRNA and aptamer oligonucleotides to confer resistance to serum nucleases [6]. Compared to standard RNA bases, MOE-modified oligonucleotides exhibit increased target affinity and reduced toxicity, making DMTr-MOE-Inosine-3-CED-phosphoramidite a valuable tool for developing stable RNA therapeutics and diagnostic reagents destined for in vivo use.

Application
Selection Property
Validation Focus
Gapmer ASO research
2′-MOE wing stability and RNase H retention
mRNA knockdown and exonuclease resistance assays
Degenerate primer and probe design
Universal base pairing with enhanced Tm
Hybridization stringency and mismatch discrimination
Splice-switching oligonucleotide research
Full 2′-MOE modification, RNase H avoidance
Splice modulation and off-target splicing analysis
siRNA and aptamer stabilization
Nuclease resistance and target affinity
Serum stability and silencing activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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